molecular formula C8H5N3O2 B2777502 Pyrido[4,3-d]pyrimidine-5-carboxylic acid CAS No. 1490792-54-5

Pyrido[4,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2777502
CAS No.: 1490792-54-5
M. Wt: 175.147
InChI Key: ANNLUQVWJLFABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Pyrido[4,3-d]pyrimidine (B1258125) Scaffold in Drug Discovery

The pyrido[4,3-d]pyrimidine scaffold is a fused heterocyclic system composed of a pyridine (B92270) ring and a pyrimidine (B1678525) ring. This structural motif is considered a "privileged" scaffold in drug discovery, a concept introduced by Evans in the late 1980s, due to its ability to bind to a variety of biological targets with high affinity. nih.gov Its resemblance to endogenous purines allows it to interact with a wide range of enzymes and receptors, making it a valuable starting point for the development of new drugs. nih.gov

Derivatives of the pyrido[4,3-d]pyrimidine core have demonstrated a broad spectrum of biological activities. researchgate.netijpsjournal.com Extensive research has highlighted their potential as potent therapeutic agents in several key areas. ontosight.ainih.gov The versatility of this scaffold allows for structural modifications, enabling the synthesis of diverse compound libraries to target various diseases. ontosight.ainih.gov

Biological ActivityTherapeutic PotentialKey Findings
AnticancerTreatment of various cancers, including melanoma and breast cancer. nih.govmdpi.comDerivatives have shown efficacy as kinase inhibitors, interfering with cell proliferation signaling pathways. Trametinib, a pyrido[4,3-d]pyrimidine derivative, is an FDA-approved drug for specific types of melanoma. nih.govmdpi.com
AntimicrobialCombating bacterial and fungal infections.Studies indicate that certain derivatives are effective against a range of bacterial and fungal pathogens. researchgate.netontosight.ai
AntiviralTreatment of viral infections, including HIV.Some compounds have been investigated for their ability to inhibit viral replication. researchgate.netorientjchem.org
Anti-inflammatoryManagement of inflammatory disorders.The scaffold is a building block for compounds with anti-inflammatory properties. researchgate.netnih.gov
Kinase InhibitionTargeted cancer therapy.The pyridopyrimidine moiety is present in numerous kinase inhibitors, which are crucial in modern oncology. nih.govnih.gov

Overview of Pyrido[4,3-d]pyrimidine-5-carboxylic Acid and its Structural Class

This compound is a specific derivative of the pyrido[4,3-d]pyrimidine scaffold. Its structure consists of the core fused ring system with a carboxylic acid functional group attached at the 5th position of the pyridopyrimidine ring.

Chemical Properties of this compound:

Molecular Formula: C₈H₅N₃O₂

Molecular Weight: 175.14 g/mol

This compound belongs to the broader class of pyridopyrimidines, which are bicyclic nitrogen-containing heterocycles. The presence of the carboxylic acid group can significantly influence its physicochemical properties, such as solubility and its ability to interact with biological targets through hydrogen bonding and ionic interactions.

Historical Context and Evolution of Research on Pyrido[4,3-d]pyrimidine Derivatives

Interest in pyridopyrimidine derivatives dates back to the 1960s, when their unique chemical properties and biological potential first began to be explored. ontosight.ai Early research focused on the synthesis of the basic scaffold and simple derivatives. Over the decades, research has evolved significantly, driven by advances in synthetic chemistry and a deeper understanding of molecular biology.

The evolution of research in this area can be characterized by several key developments:

Advancements in Synthesis: Early synthetic routes were often complex and low-yielding. Modern medicinal chemistry employs sophisticated techniques, including multi-component reactions, which allow for the efficient and diverse synthesis of pyrido[4,3-d]pyrimidine derivatives. researchgate.netnih.gov

Expansion of Pharmacological Screening: Initial studies may have focused on a narrow range of activities. Today, high-throughput screening methods have revealed a wide array of biological effects, from anticancer to antimicrobial properties. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies have provided insights into how specific structural modifications affect the biological activity of these compounds, guiding the rational design of more potent and selective drug candidates. nih.gov

Clinical Success: The development and FDA approval of drugs based on the broader pyridopyrimidine scaffold, such as the anticancer agent Palbociclib (a pyrido[2,3-d]pyrimidine (B1209978) derivative), have validated the therapeutic potential of this class of compounds and spurred further research. mdpi.com A notable example from the specific [4,3-d] isomer class is Trametinib, used in the treatment of melanoma. mdpi.com

Classification and Isomerism within Pyridopyrimidines Relevant to Research

The term "pyridopyrimidine" refers to a family of isomeric compounds. The isomers are defined by the arrangement of nitrogen atoms and the points of fusion between the pyridine and pyrimidine rings. There are four principal isomers, each forming a distinct scaffold for drug design. nih.govmdpi.com

The fusion of a pyridine ring and a pyrimidine ring results in four possible ortho-fused bicyclic heterocyclic structures. nih.gov The classification depends on the position of the nitrogen atom in the pyridine ring relative to the fused pyrimidine ring. nih.govmdpi.com

IsomerSystematic NameSignificance in Research
Pyrido[2,3-d]pyrimidine1,3,8-TriazanaphthaleneExtensively studied; the scaffold for drugs like Palbociclib and Piritrexim, known for anticancer and dihydrofolate reductase inhibition activities. nih.govmdpi.com
Pyrido[3,4-d]pyrimidine (B3350098)2,4,8-TriazanaphthaleneInvestigated for anticancer properties, with derivatives showing selective activity against breast and renal cancer cell lines. nih.gov
Pyrido[4,3-d]pyrimidine1,3,7-TriazanaphthaleneThe focus of this article; scaffold for the FDA-approved kinase inhibitor Trametinib. nih.govmdpi.com
Pyrido[3,2-d]pyrimidine (B1256433)1,3,5-TriazanaphthaleneDerivatives like Seletalisib have been explored as inhibitors of PI3Kδ for autoimmune diseases. nih.govmdpi.com

This structural diversity is crucial in medicinal chemistry, as each isomeric scaffold presents a unique three-dimensional shape and electronic distribution, leading to different pharmacological profiles and therapeutic applications. The focus on the pyrido[4,3-d]pyrimidine isomer is driven by its proven success in yielding clinically relevant kinase inhibitors. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[4,3-d]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-8(13)7-5-3-9-4-11-6(5)1-2-10-7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNLUQVWJLFABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=CN=CN=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrido 4,3 D Pyrimidine 5 Carboxylic Acid and Its Analogues

Classical Synthetic Approaches

Classical methods for the synthesis of the pyrido[4,3-d]pyrimidine (B1258125) core have traditionally relied on cyclization and ring-opening strategies, providing foundational pathways to this heterocyclic system.

Aminonicotinic Acid Cyclization Pathways

A significant classical approach to the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones involves the cyclization of derivatives of 4-aminonicotinic acid. rsc.org This method utilizes the ortho-relationship of the amino and carboxylic acid functionalities on the pyridine (B92270) ring to construct the fused pyrimidine (B1678525) ring.

One common pathway begins with the treatment of ethyl 4-aminonicotinate with an acylating agent, such as an acid anhydride (B1165640) or acid chloride, to form an ethyl 4-amidonicotinate. Subsequent treatment of this intermediate with an amine leads to the formation of a 4-amidonicotinamide. This amide can then be cyclized, either through prolonged exposure to the amine or by heating, to yield the desired pyrido[4,3-d]pyrimidin-4(3H)-one. researchgate.net

Alternatively, 4-aminonicotinic acid can be directly converted to a pyrido[4,3-d] rsc.orgrsc.orgoxazin-4-one, which serves as a key intermediate for further transformations as detailed in the following section. researchgate.net

Starting MaterialReagentsIntermediateProductReference
Ethyl 4-aminonicotinate1. Acylating agent 2. AmineEthyl 4-amidonicotinate, 4-AmidonicotinamidePyrido[4,3-d]pyrimidin-4(3H)-one researchgate.net
4-Aminonicotinic acidAcetic Anhydride2-Methylpyrido[4,3-d] rsc.orgrsc.orgoxazin-4-oneNot directly formed researchgate.net

Oxazinone Ring-Opening Routes

The ring-opening of a pyrido[4,3-d] rsc.orgrsc.orgoxazin-4-one intermediate offers a versatile route to various substituted pyrido[4,3-d]pyrimidin-4(3H)-ones. rsc.org This strategy involves the initial formation of the oxazinone from 4-aminonicotinic acid, which is then subjected to nucleophilic attack by an amine, leading to the opening of the oxazinone ring and subsequent recyclization to form the pyrimidine ring.

For instance, 2-methylpyrido[4,3-d] rsc.orgrsc.orgoxazin-4-one, prepared from 4-aminonicotinic acid, reacts with various amines to yield the corresponding 3-substituted-2-methylpyrido[4,3-d]pyrimidin-4(3H)-ones. This method allows for the introduction of diversity at the N-3 position of the pyrimidine ring. researchgate.net The reaction proceeds by the amine attacking the carbonyl group of the oxazinone, leading to a ring-opened intermediate that readily cyclizes to the more stable pyridopyrimidinone. researchgate.net

Oxazinone PrecursorAmineProductYield (%)Reference
2-Methylpyrido[4,3-d] rsc.orgrsc.orgoxazin-4-oneMethylamine3-Methyl-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one75 researchgate.net
2-Methylpyrido[4,3-d] rsc.orgrsc.orgoxazin-4-oneAniline3-Phenyl-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one80 researchgate.net
2-Methylpyrido[4,3-d] rsc.orgrsc.orgoxazin-4-oneHydrazine3-Amino-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one60 researchgate.net

Condensation Reactions with Carbonyl Precursors

Condensation reactions represent a fundamental approach to constructing the pyrimidine ring in pyrido[4,3-d]pyrimidine systems. These reactions typically involve the condensation of a 4-aminopyridine (B3432731) derivative, which provides the N-1 and C-8a of the final scaffold, with a suitable three-carbon carbonyl-containing precursor that forms the remainder of the pyrimidine ring.

While specific examples for the synthesis of pyrido[4,3-d]pyrimidine-5-carboxylic acid via this method are not extensively detailed in readily available literature, the general strategy is well-established for related isomers. For instance, the synthesis of pyrido[3,4-d]pyrimidines has been achieved through the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine. osi.lv This highlights the principle of using a β-keto ester as the carbonyl precursor.

A plausible, though less documented, approach for pyrido[4,3-d]pyrimidines would involve the reaction of a 4-aminonicotinamide or a related derivative with a 1,3-dicarbonyl compound or its equivalent. The choice of the carbonyl precursor is crucial as it determines the substitution pattern on the pyrimidine ring of the resulting product.

Modern and Advanced Synthetic Strategies

More contemporary approaches to the synthesis of pyrido[4,3-d]pyrimidines focus on improving efficiency, atom economy, and the ability to generate diverse libraries of compounds. These methods often employ catalytic systems and one-pot procedures.

Catalytic One-Pot Synthesis Methods

Catalytic one-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex heterocyclic scaffolds like pyrido[4,3-d]pyrimidines. These reactions combine multiple starting materials in a single reaction vessel, often with the aid of a catalyst, to form the final product in a sequential manner, thus avoiding the isolation of intermediates.

While many reported one-pot syntheses focus on the pyrido[2,3-d]pyrimidine (B1209978) isomer, the principles can be adapted for the synthesis of pyrido[4,3-d]pyrimidine analogues. tandfonline.comnih.govrsc.org A general approach involves the condensation of an aminopyridine derivative, an aldehyde, and an active methylene (B1212753) compound. The catalyst, which can be a Lewis or Brønsted acid, facilitates the initial condensation and subsequent cyclization steps. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

A review on the chemistry of pyrido[4,3-d]pyrimidines highlights that multicomponent synthesis is a key strategy for obtaining these compounds. rsc.org

CatalystReactantsProduct TypeReference
Nano magnetite Schiff base complexAryl aldehyde, Malononitrile (B47326), 6-Amino-1,3-dimethyluracilPyrido[2,3-d]pyrimidines tandfonline.com
Brønsted-acidic ionic liquidAromatic aldehydes, Ethylcyanoacetate/Meldrum's acid, 6-Amino-2-(methylthio)pyrimidin-4(3H)-onePyrido[2,3-d]pyrimidines rsc.org
NiFe2O4@SiO2 grafted di(3-propylsulfonic acid) nanoparticles4-Hydroxycoumarin, Aldehydes, 2-AminopyridinesChromeno[4,3-d]pyrido[1,2-a]pyrimidines rsc.org

Intermolecular Aza-Wittig Reaction and Heterocyclization

The aza-Wittig reaction is a powerful method for the formation of carbon-nitrogen double bonds and has been successfully employed in the synthesis of nitrogen-containing heterocycles. The intermolecular aza-Wittig reaction, followed by heterocyclization, provides a modern and efficient route to pyridopyrimidine scaffolds.

This strategy has been demonstrated for the synthesis of pyrido[4,3-d]pyrimidine derivatives through a Staudinger/intramolecular aza-Wittig reaction sequence. researchgate.net In a related approach for the pyrido[2,3-d]pyrimidine isomer, an iminophosphorane derived from an aminonicotinamide undergoes an intermolecular aza-Wittig reaction with a carboxylic acid chloride. The resulting intermediate then undergoes heterocyclization to form the pyridopyrimidinone ring. This methodology offers a high degree of flexibility in introducing substituents at various positions of the heterocyclic core by varying the starting materials.

A general representation of this approach involves the reaction of an azide (B81097) with a phosphine (B1218219) (Staudinger reaction) to generate an iminophosphorane. This intermediate then reacts with a carbonyl compound (aza-Wittig reaction) to form an imine, which can subsequently undergo an intramolecular cyclization to yield the final heterocyclic product.

Reaction SequenceKey IntermediateFinal Product ScaffoldReference
Staudinger/Intramolecular aza-WittigIminophosphoranePyrido[4,3-d]pyrimidine researchgate.net

Multi-component Reactions for Core Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic systems like the pyrido[4,3-d]pyrimidine core in a single step. nih.gov These reactions are valued for their simplicity, speed, and ability to generate diverse molecular structures. The general strategy involves the condensation of three or more starting materials to rapidly assemble the fused ring system.

A common MCR approach for synthesizing related pyridopyrimidine scaffolds involves the reaction of an aminopyrimidine, an aldehyde, and an active methylene compound. bohrium.com For instance, the reaction between 6-aminouracil, various aromatic aldehydes, and malononitrile can yield 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine derivatives. While this example illustrates the synthesis of a different isomer, the underlying principles of MCRs are applicable to the synthesis of the pyrido[4,3-d]pyrimidine scaffold as well. nih.gov The use of green chemistry principles, such as employing water as a solvent or using catalysts like β-cyclodextrin, has been explored to make these syntheses more environmentally friendly. bohrium.comnih.gov

Derivatization from 5-Acetyl-4-aminopyrimidines

A versatile and widely employed method for the synthesis of pyridopyrimidines involves the derivatization of 5-acetyl-4-aminopyrimidines. osi.lv This approach allows for the construction of the pyridine ring onto the existing pyrimidine core.

One synthetic route involves the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization. osi.lv The cyclization can be promoted by reagents such as ammonium (B1175870) acetate, leading to the formation of pyrimido[4,5-d]pyrimidines with substituents at various positions. osi.lv Another strategy involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines. Subsequent cyclization with reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) or triethyl orthoformate yields 3,4-dihydropyrimido[4,5-d]pyrimidines. osi.lvresearchgate.net

Heating 5-acetyl-4-aminopyrimidine derivatives with β-dicarbonyl compounds such as ethyl acetoacetate, ethyl benzoylacetate, and diethyl acetone-1,3-dicarboxylate, without a base, results in the formation of the corresponding 6-acylpyrido[2,3-d]pyrimidin-7(8H)-ones. researchgate.net When ethyl malonate is used under similar conditions, it leads to ethyl 7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylates. researchgate.net

Regioselectivity and Stereoselectivity Considerations in Synthesis

In the synthesis of substituted pyrido[4,3-d]pyrimidines, controlling regioselectivity is crucial, particularly when introducing multiple substituents. The inherent electronic properties of the fused ring system often dictate the position of incoming groups.

For instance, in the nucleophilic aromatic substitution (SNAr) reactions of di- or trichlorinated pyridopyrimidines, the position of substitution can be highly selective. Studies on the related pyrido[3,2-d]pyrimidine (B1256433) system have shown that amination reactions can exhibit high regioselectivity for the C-2 position. acs.org The regioselectivity of other nucleophilic substitutions, such as thiolation, can be influenced by the nature of the substituents already present on the ring system. acs.org

Stereoselectivity becomes a consideration when chiral centers are introduced into the molecule. While the core pyrido[4,3-d]pyrimidine ring is planar and achiral, the introduction of substituents with stereocenters or the creation of chiral centers during the synthesis requires careful control of reaction conditions and the potential use of chiral auxiliaries or catalysts.

Functional Group Interconversions and Modifications for Carboxylic Acid Derivatives

The introduction of the carboxylic acid group at the 5-position of the pyrido[4,3-d]pyrimidine ring often involves the transformation of a pre-existing functional group. Common strategies include the hydrolysis of a nitrile or an ester, or the oxidation of an alcohol or an aldehyde.

The synthesis of pyrido[4,3-d]pyrimidine derivatives can be tailored to introduce specific functional groups that can later be converted to a carboxylic acid. ontosight.ai For example, a precursor with a methyl or hydroxymethyl group at the 5-position could be oxidized to the corresponding carboxylic acid. Alternatively, a halogen at the 5-position could be subjected to a carbonylation reaction or converted to a Grignard reagent followed by reaction with carbon dioxide.

Structure Activity Relationship Sar Studies of Pyrido 4,3 D Pyrimidine 5 Carboxylic Acid Derivatives

Fundamental Principles of SAR in Pyridopyrimidine Chemistry

The biological activities of pyridopyrimidine derivatives are profoundly influenced by the nature and position of substituents on the core structure. nih.gov SAR studies aim to identify the key structural features, known as pharmacophores, that are essential for molecular recognition and interaction with biological targets. mdpi.com The pyridopyrimidine nucleus, being a fused heterocyclic system, offers multiple sites for substitution, allowing for a systematic exploration of chemical space to modulate biological activity. ijpsjournal.com

Key principles in the SAR of pyridopyrimidines include:

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can alter the electron density of the heterocyclic rings, influencing binding affinities with target proteins. mdpi.com

Steric Factors: The size and shape of substituents can dictate the compound's ability to fit into the binding pocket of a biological target. Bulky groups may enhance or hinder activity depending on the topology of the active site.

Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can lead to specific interactions with amino acid residues in the target protein, significantly impacting potency. researchgate.net

Impact of Substituent Nature and Position on Biological Potency and Selectivity

The strategic placement and chemical nature of substituents on the pyrido[4,3-d]pyrimidine (B1258125) core are critical determinants of biological potency and selectivity. mdpi.comrsc.org

Influence of the Carboxylic Acid Moiety and its Modifications

The carboxylic acid group at the 5-position is a key functional group that can significantly influence the properties of the molecule. It can act as a hydrogen bond donor and acceptor, and its acidic nature can be important for interactions with biological targets. Modifications to this group, such as esterification or amidation, can alter the compound's solubility, cell permeability, and binding affinity. dovepress.com For instance, converting the carboxylic acid to an ester can create a prodrug that improves oral bioavailability, with the ester being hydrolyzed in vivo to release the active carboxylic acid.

In related heterocyclic systems, the modification of a carboxylic acid moiety has been shown to be a valid strategy to enhance druggability. For example, introducing ester prodrugs can eliminate zwitterionic interactions and improve solubility. dovepress.com

Role of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic rings at various positions of the pyridopyrimidine scaffold can lead to significant improvements in biological activity. researchgate.netnih.govmdpi.com These substituents can engage in various non-covalent interactions, including:

Pi-pi stacking: Interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's binding site.

Hydrophobic interactions: Filling hydrophobic pockets within the active site.

Hydrogen bonding: If the heteroaromatic ring contains nitrogen, oxygen, or sulfur atoms.

For example, in a series of pyrido[3,4-d]pyrimidine (B3350098) derivatives, the introduction of a 6-furanyl group resulted in comparable activity to the unsubstituted analog, while adding a methyl group to the furan (B31954) led to a complete loss of activity, highlighting the sensitivity of the target to steric bulk in that region. mdpi.com In another study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, expanding the core to a tetracyclic system with aromatic moieties showed a preferred impact on anticancer activity. nih.gov

Effects of Alkyl and Aliphatic Chain Modifications

Modifications involving alkyl and aliphatic chains can influence a compound's lipophilicity and conformational flexibility. The length and branching of these chains can be optimized to improve binding to hydrophobic pockets in the target protein. For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, analogs with an ethyl group on the N8 position showed four-fold better activity than the corresponding N8-methylated compounds. mdpi.com This suggests that a slight increase in the size of the alkyl group at this position is favorable for activity.

Conformational Analysis and Molecular Recognition in SAR

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule and how different substituents influence this arrangement. Molecular recognition is the process by which a molecule binds to its specific target, and this is governed by the complementarity of their shapes and chemical properties. mdpi.com

Molecular docking studies are often employed to predict the binding modes of pyrido[4,3-d]pyrimidine derivatives within the active site of a target protein. mdpi.com These computational methods can provide valuable insights into the key interactions that stabilize the ligand-protein complex, thereby guiding the design of new analogs with improved affinity. The spatial structure of a related pyrimido[4,5-d]pyrimidine (B13093195) derivative was shown to be in accordance with a possible binding at presynaptic alpha-receptor sites, highlighting the importance of conformation for activity. nih.gov

SAR Insights from Specific Target Interactions (Preclinical)

Preclinical studies targeting specific enzymes or receptors provide valuable SAR data. For instance, pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs). nih.govrsc.org

In the context of kinase inhibition, the pyrido[4,3-d]pyrimidine scaffold can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. Substituents at different positions can then be optimized to interact with the solvent-exposed region and the hydrophobic pocket.

A study on pyrido[3,4-d]pyrimidine analogs as anticancer agents revealed that compounds with a methoxy (B1213986) group at the C-8 position showed better activity against a renal cancer cell line compared to those with a hydroxy group. nih.gov Furthermore, an electron-withdrawing substituent at the para position of a C-4 phenyl ring was favored for growth inhibition. nih.gov

Table 1: Summary of SAR Findings for Pyrido[4,3-d]pyrimidine and Related Derivatives

Structural Modification Position Observed Effect on Biological Activity Potential Rationale
Carboxylic Acid to Ester/Amide 5 Altered solubility, permeability, and potency dovepress.com Prodrug formation, modified H-bonding
Aromatic/Heteroaromatic Ring Various Often enhances potency researchgate.netnih.gov π-π stacking, hydrophobic interactions
Small Alkyl Group (e.g., ethyl vs. methyl) N8 Increased activity mdpi.com Optimal filling of hydrophobic pocket
Methoxy vs. Hydroxy Group C8 Methoxy favored for anticancer activity nih.gov Altered electronics and/or H-bonding
Electron-withdrawing Group on Phenyl C4 Increased growth inhibition nih.gov Favorable electronic interactions

Preclinical Biological Activities and Molecular Mechanisms of Pyrido 4,3 D Pyrimidine 5 Carboxylic Acid Derivatives

Antineoplastic and Antiproliferative Activities (In Vitro and In Vivo Animal Models)

The development of novel anticancer agents is a primary focus of research into pyrido[4,3-d]pyrimidine (B1258125) derivatives. These compounds have demonstrated significant antineoplastic and antiproliferative effects through several key molecular mechanisms.

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Pyrido[2,3-d]pyrimidine (B1209978) derivatives, a closely related isomer, have shown potent inhibitory activity against various protein kinases. For instance, certain derivatives have been identified as powerful inhibitors of PIM-1 kinase, a key enzyme in cell survival and proliferation pathways. rsc.org One study reported a pyrido[2,3-d]pyrimidine derivative, compound 4, with a potent PIM-1 kinase inhibition IC50 value of 11.4 nM. rsc.org Another derivative, compound 10, also showed significant PIM-1 inhibition with an IC50 of 17.2 nM. rsc.org Additionally, research has explored this class of compounds as inhibitors of other kinases, such as dihydrofolate reductase (DHFR) and tyrosine kinases. nih.gov The pyrido[3,4-d]pyrimidine (B3350098) scaffold is also noted for its kinase inhibitory activity, with Tarloxotinib being a notable example that targets the HER family of kinases. nih.gov

Protein Kinase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 4PIM-111.4 rsc.org
Compound 10PIM-117.2 rsc.org
Staurosporine (Reference)PIM-116.7 rsc.org

The KRAS oncogene, particularly the G12D mutation, is a major driver in numerous cancers, including pancreatic cancer, and has been notoriously difficult to target. mdpi.comnih.gov Recent advancements have identified pyrido[4,3-d]pyrimidine derivatives as a promising scaffold for developing potent and selective KRAS-G12D inhibitors. mdpi.comacs.orgnih.gov These inhibitors function by binding to an allosteric site known as the SWII pocket. mdpi.comnih.gov

One study detailed the development of a series of compounds with this core structure, leading to the identification of compound 10k as a potent enzymatic inhibitor of KRAS-G12D with an IC50 of 0.009 µM. mdpi.comnih.gov Interestingly, another derivative from the same study, 10c , demonstrated strong and selective anti-proliferative activity in the KRAS-G12D mutant Panc1 cell line (IC50 = 1.40 µM), despite having weaker enzymatic inhibition (IC50 > 10 µM). mdpi.comnih.gov This suggests a complex relationship between enzymatic activity and cellular effects. mdpi.comnih.gov Further research led to the discovery of compounds 22, 28, and 31 , which markedly inhibited the binding of the RBD peptide to GTP-bound KRAS-G12D with IC50 values ranging from 0.48 to 1.21 nM. acs.orgnih.gov These inhibitors also showed dose-dependent anti-tumor efficacy in AsPC-1 xenograft mouse models. acs.orgnih.gov

Inhibition of KRAS-G12D by Pyrido[4,3-d]pyrimidine Derivatives

CompoundAssay TypeIC50Reference
10kEnzymatic Inhibition0.009 µM mdpi.comnih.gov
10cEnzymatic Inhibition> 10 µM mdpi.comnih.gov
22RBD Peptide Binding~0.48 - 1.21 nM acs.orgnih.gov
28RBD Peptide Binding~0.48 - 1.21 nM acs.orgnih.gov
31RBD Peptide Binding~0.48 - 1.21 nM acs.orgnih.gov

A key characteristic of effective anticancer agents is the ability to halt cell proliferation and induce programmed cell death (apoptosis). Pyrido[2,3-d]pyrimidine derivatives have been shown to possess these capabilities. One derivative, compound 15f , induced cell cycle arrest at the G1 phase and triggered apoptosis in PC-3 prostate cancer cells through a caspase-3 dependent pathway. bohrium.com Similarly, another study found that compound 4 not only inhibited PIM-1 kinase but also arrested the cell cycle at the G1 phase and significantly activated apoptosis in MCF-7 breast cancer cells. rsc.org This compound increased the total apoptosis in treated cells to 36.14% compared to 0.62% in control cells. rsc.org Further studies on related derivatives have shown they can induce apoptosis by modulating key regulatory proteins, such as increasing the expression of Bax and p53 while down-regulating Bcl2. nih.gov

The antiproliferative activity of pyrido[4,3-d]pyrimidine and related derivatives has been confirmed across a panel of human cancer cell lines. Research has demonstrated that these compounds exhibit varying degrees of potency and selectivity. For example, compound 10c showed moderate selectivity for KRAS-G12D-mutated Panc1 cells (IC50 = 1.40 µM) over KRAS-G13D-mutated HCT116 cells (IC50 = 5.13 µM) and wild-type A549 cells (IC50 = 6.88 µM). mdpi.com Another study highlighted compound 4 , a pyrido[2,3-d]pyrimidine, which had remarkable cytotoxicity against MCF-7 (IC50 = 0.57 µM) and HepG2 (IC50 = 1.13 µM) cells. rsc.org Additionally, the pyrimidine-5-carbonitrile derivative 10b was effective against HepG2, A549, and MCF-7 cell lines with IC50 values of 3.56 µM, 5.85 µM, and 7.68 µM, respectively. rsc.org

Antiproliferative Activity of Pyrido[4,3-d]pyrimidine and Related Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
10cPanc1Pancreatic (KRAS-G12D)1.40 mdpi.com
HCT116Colorectal (KRAS-G13D)5.13 mdpi.com
A549Lung (Wild-Type KRAS)6.88 mdpi.com
Compound 4MCF-7Breast0.57 rsc.org
HepG2Liver1.13 rsc.org
10bHepG2Liver3.56 rsc.org
A549Lung5.85 rsc.org
MCF-7Breast7.68 rsc.org
15fPC-3Prostate0.36 bohrium.com
A-549Lung0.41 bohrium.com

Antiviral Activities (Preclinical)

In addition to their anticancer properties, various pyridopyrimidine structures have been investigated for their potential as antiviral agents.

HIV-1 integrase is an essential enzyme for viral replication, making it a validated target for antiretroviral therapy. nih.gov The core structures of several approved integrase inhibitors feature heterocyclic systems like pyrimidines. nih.gov Research has identified bicyclic pyrido[1,2-a]pyrimidin-4-one derivatives as a class of HIV-1 integrase inhibitors with nanomolar activity in both enzymatic and cellular assays. nih.gov A study on pyridopyrimidine-5-carbohydrazide derivatives identified compound 5j as the most active in a series, exhibiting anti-HIV-1 activity with an EC50 of 90 µM and a selectivity index of 6.4. researchgate.net Molecular modeling suggested that this scaffold can interact with the two Mg2+ cations in the enzyme's active site, a key feature for integrase inhibition. researchgate.net These findings indicate that the pyridopyrimidine framework is a promising template for the development of novel anti-HIV-1 agents. researchgate.net

SARS-CoV-2 Main Protease (Mpro) Inhibition

A thorough search of published scientific studies did not yield specific experimental data on the inhibition of the SARS-CoV-2 main protease (Mpro) by Pyrido[4,3-d]pyrimidine-5-carboxylic acid or its direct derivatives.

It is noteworthy that some research has explored other isomers, such as pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines, in the context of COVID-19, but these are structurally distinct from the [4,3-d] scaffold. Furthermore, studies on Trametinib, a complex derivative of pyrido[4,3-d]pyrimidine which functions as a MEK inhibitor, have investigated its effects on SARS-CoV-2 infection. One study found that MEK inhibitors, including Trametinib, resulted in a greater than twofold increase in viral infection in Huh7 cells, suggesting a potential exacerbation of the infection. pnas.orgresearchgate.net This activity is linked to its primary mechanism as a MEK inhibitor and does not represent direct inhibition of the viral Mpro protease. researchgate.net

Anti-inflammatory Activities (Preclinical)

The pyrido[4,3-d]pyrimidine core is found in compounds investigated for anti-inflammatory properties. ontosight.ai However, specific data for this compound and its direct derivatives as inhibitors of key inflammatory enzymes are limited.

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibition

No specific preclinical studies demonstrating the direct inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) by this compound or its derivatives were identified in the literature search. While mPGES-1 is a key target in inflammation research, and various heterocyclic compounds have been studied as potential inhibitors, data pertaining to this specific scaffold is not available. mdpi.comresearchgate.net

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Direct enzymatic inhibition of Cyclooxygenase-2 (COX-2) by this compound or its simple derivatives has not been specifically reported in the reviewed literature.

However, the approved drug Trametinib, which contains the pyrido[4,3-d]pyrimidine core, has been shown to indirectly affect COX-2 expression. In a study on a mouse model of intestinal polyp formation, treatment with Trametinib, a MEK inhibitor, significantly reduced the level of COX-2 in tumors. nih.govnih.gov This effect is believed to be part of its mechanism as a MEK/ERK signaling pathway inhibitor, which subsequently suppresses COX-2 induction in tumor stromal cells, rather than through direct binding and inhibition of the COX-2 enzyme. nih.govnih.gov Another study noted that combining Trametinib with the direct COX-2 inhibitor Celecoxib enhanced the therapeutic response in melanoma, suggesting different but complementary mechanisms of action. mdpi.com

Antibacterial Activities (In Vitro and In Vivo Animal Models)

While pyridopyrimidine derivatives, in general, have been explored for antimicrobial properties, specific and detailed research on the antibacterial activity of this compound against Gram-negative bacteria is not well-documented in the available literature. ontosight.airesearchgate.netnih.gov

Activity against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)

No specific in vitro or in vivo preclinical data detailing the activity of this compound or its derivatives against the Gram-negative bacterium Pseudomonas aeruginosa were found. Research on related but structurally different compounds, such as other pyridopyrimidine isomers or more complex fused systems like pyridothienopyrimidines, has shown some antibacterial activity, but these findings cannot be directly attributed to the specific scaffold requested. nih.govnih.gov

Other Investigated Preclinical Biological Activities

Beyond the more extensively studied areas, derivatives of this compound have been investigated for a range of other potential therapeutic applications. These include their roles as receptor antagonists and their activity against genetic disorders and infectious diseases.

While some pyrido[3,4-d]pyrimidine analogs have been identified as antagonists of the CXCR2 receptor through assays measuring intracellular calcium mobilization, there is currently a lack of specific evidence in the scientific literature demonstrating that this compound derivatives act as antagonists of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor crucial for calcium homeostasis, and its modulation is a therapeutic strategy for disorders of calcium metabolism. Research on related pyrimidine (B1678525) and pyridine (B92270) structures has shown potential for CaSR antagonism, but this has not been directly extended to the pyrido[4,3-d]pyrimidine scaffold.

Myotonic Dystrophy type 1 (DM1) is a genetic disorder caused by the expansion of a CTG trinucleotide repeat in the DMPK gene. embopress.org This leads to the production of a toxic messenger RNA (mRNA) containing an expanded CUG repeat, which sequesters essential cellular proteins, most notably Muscleblind-like 1 (MBNL1). nih.gov The sequestration of MBNL1 disrupts the alternative splicing of numerous pre-mRNAs, leading to the multisystemic symptoms of DM1. nih.gov

A key therapeutic strategy for DM1 is to identify small molecules that can bind to the toxic CUG repeat RNA, preventing the sequestration of MBNL1 and thereby restoring its function. While direct studies on this compound derivatives are limited, research on the related pyrido[2,3-d]pyrimidine scaffold has shown promise. Computational studies have identified substituted pyrido[2,3-d]pyrimidines as potential CUG-binding molecules. acs.org These findings suggest that the broader pyridopyrimidine class of compounds could serve as a valuable scaffold for the development of therapies targeting the underlying cause of DM1. The therapeutic potential of such compounds lies in their ability to disrupt the MBNL1-CUG repeat interaction, which could reverse the splicing defects and alleviate the symptoms of the disease. acs.org

Compound Class Target Mechanism of Action Potential Therapeutic Effect
Pyrido[2,3-d]pyrimidinesExpanded CUG repeat RNABinds to the toxic RNA, preventing the sequestration of MBNL1 protein.Restoration of normal alternative splicing and amelioration of DM1 symptoms. acs.org

Antifungal Activity:

Recent research has highlighted the potential of novel pyrido[4,3-d]pyrimidine derivatives as potent antifungal agents. A study focused on the design and synthesis of a series of these compounds demonstrated significant fungicidal activities against a range of plant pathogenic fungi, including Pyricularia oryzae, Rhizoctonia cerealis, Sclerotinia sclerotiorum, Botrytis cinerea, and Penicillium italicum. Notably, some of these synthesized compounds exhibited superior activity against B. cinerea when compared to the commercial fungicide epoxiconazole.

The primary molecular mechanism underlying this antifungal activity was identified as the inhibition of sterol 14α-demethylase (CYP51). This enzyme is a critical component of the fungal ergosterol (B1671047) biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane. The most active compounds in this series also demonstrated potent inhibitory activity against CYP51, with IC50 values surpassing that of epoxiconazole. Molecular dynamics simulations further supported these findings, indicating a stronger affinity of the lead compounds for the CYP51 enzyme compared to the commercial standard.

Antimalarial Properties:

The pyrimidine core is a well-established pharmacophore in the development of antimalarial drugs, with many derivatives targeting the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov DHFR is essential for the synthesis of nucleic acids, and its inhibition disrupts parasite replication. While specific studies on this compound derivatives are not extensively documented, the known activity of related pyrimidine-based compounds suggests that this scaffold could be a promising starting point for the development of new antimalarial agents. The general mechanism of action for this class of compounds involves binding to the active site of P. falciparum DHFR, thereby preventing the reduction of dihydrofolate to tetrahydrofolate. nih.gov

Activity Pathogen(s) Molecular Target Key Findings
Antifungal Pyricularia oryzae, Rhizoctonia cerealis, Sclerotinia sclerotiorum, Botrytis cinerea, Penicillium italicumSterol 14α-demethylase (CYP51)Some derivatives showed higher activity than the commercial fungicide epoxiconazole.
Antimalarial Plasmodium falciparum (potential)Dihydrofolate reductase (DHFR) (potential)Based on the activity of related pyrimidine compounds. nih.gov

Elucidation of Molecular Mechanisms and Target Identification

The diverse biological activities of pyrido[4,3-d]pyrimidine derivatives are a direct result of their interactions with various molecular targets. The elucidation of these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

The anti-myotonic dystrophy activity of related pyridopyrimidines is predicated on their ability to directly bind to the expanded CUG repeat RNA that is the causative agent of DM1. acs.org This binding event physically obstructs the sequestration of the MBNL1 protein, a key regulator of alternative splicing. By preventing the loss of MBNL1 function, these compounds can potentially restore the normal splicing patterns of numerous genes that are dysregulated in DM1. acs.org

In the context of antifungal properties , the molecular target has been identified as sterol 14α-demethylase (CYP51). Pyrido[4,3-d]pyrimidine derivatives have been shown to act as inhibitors of this enzyme, which is vital for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of CYP51 leads to the disruption of membrane integrity and ultimately, fungal cell death.

For the antimalarial activity , while not definitively established for the this compound scaffold, the likely molecular target is Plasmodium falciparum dihydrofolate reductase (PfDHFR). This is based on the well-documented mechanism of other pyrimidine-based antimalarial drugs. nih.gov These compounds act as competitive inhibitors of DHFR, an enzyme critical for the folate biosynthesis pathway, which is essential for the synthesis of DNA and certain amino acids in the parasite. nih.gov

The exploration of calcium-sensing receptor antagonism for this specific scaffold remains an area for future investigation. While related compounds have shown activity in calcium signaling pathways, a direct interaction with the CaSR has not yet been demonstrated for this compound derivatives.

Biological Activity Molecular Target Mechanism of Action
Anti-Myotonic DystrophyExpanded CUG repeat RNADirect binding to prevent sequestration of MBNL1 protein. acs.org
AntifungalSterol 14α-demethylase (CYP51)Inhibition of ergosterol biosynthesis, leading to disruption of the fungal cell membrane.
Antimalarial (potential)Plasmodium falciparum Dihydrofolate Reductase (PfDHFR)Inhibition of the folate biosynthesis pathway, disrupting DNA synthesis. nih.gov
Calcium-Sensing Receptor AntagonismCalcium-Sensing Receptor (CaSR)Not yet demonstrated for this specific scaffold.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the Pyrido[4,3-d]pyrimidine (B1258125) core, docking simulations have provided significant insights into their interactions with various cancer-related targets, including KRAS-G12D, topoisomerase II, and MTHFD2. nih.govnih.govnih.govacs.org

Analysis of the binding pockets of target proteins reveals crucial interactions that stabilize the ligand-protein complex. Studies on Pyrido[4,3-d]pyrimidine derivatives have identified several key interactions.

For instance, in the context of KRAS-G12D inhibition, docking studies revealed that a protonated 3,8-diazabicyclo[3.2.1]octane moiety on a Pyrido[4,3-d]pyrimidine derivative forms critical hydrogen bonds with the amino acid residues Asp12 and Gly60. nih.gov Another derivative featuring a homopiperazine (B121016) group showed interactions with Glu92 and His95. nih.govnih.gov

In studies targeting Monopolar spindle 1 (Mps1) kinase, a related series of pyrido[3,4-d]pyrimidine (B3350098) inhibitors were found to have strong hydrophobic interactions with the hinge region of the enzyme. mdpi.com Key hydrogen bonds were consistently observed with residues such as Gly605 and Lys529, which are crucial for the binding and activity of these inhibitors. mdpi.com

Similarly, docking of tetrahydropyrido[4,3-d]pyrimidine analogs into the binding site of human topoisomerase II (TopoII) has been explored. nih.gov Furthermore, a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative targeting MTHFD2 was shown to form hydrogen bonds with Lys88, Gln132, and Asn87, as well as a π-π stacking interaction with Tyr84, anchoring it within the substrate-binding site. acs.org

Table 1: Key Molecular Interactions of Pyrido[4,3-d]pyrimidine Derivatives with Biological Targets

Target Protein Derivative Scaffold Key Interacting Residues Type of Interaction
KRAS-G12D Pyrido[4,3-d]pyrimidine Asp12, Gly60 Hydrogen Bond
KRAS-G12D Pyrido[4,3-d]pyrimidine Glu92, His95 Hydrogen Bond
Mps1 Kinase Pyrido[3,4-d]pyrimidine Gly605, Lys529 Hydrogen Bond
Mps1 Kinase Pyrido[3,4-d]pyrimidine I531, V539, M602, C604 van der Waals / Hydrophobic
MTHFD2 Tetrahydropyrido[4,3-d]pyrimidin-4-one Lys88, Gln132, Asn87 Hydrogen Bond
MTHFD2 Tetrahydropyrido[4,3-d]pyrimidin-4-one Tyr84 π-π Stacking

Molecular docking not only identifies key interactions but also predicts the most stable binding pose of a ligand within the active site of a protein. These predicted binding modes are crucial for understanding the structure-activity relationships (SAR) of a series of compounds. For Pyrido[4,3-d]pyrimidine derivatives, these predictions have correlated with their experimentally determined biological activities.

In the development of KRAS-G12D inhibitors, docking simulations successfully elucidated the binding modes of various Pyrido[4,3-d]pyrimidine compounds. nih.govnih.gov For example, compound 10c, despite showing weak enzymatic inhibition (IC50 > 10 μM), demonstrated potent selective anti-proliferative activity in Panc1 cells (IC50 = 1.40 μM). nih.govnih.gov Its predicted binding mode, involving key hydrogen bonds, helped to explain this activity. nih.gov Conversely, another derivative, 10k, showed potent enzymatic inhibition (IC50 = 0.009 μM), and its binding mode was also rationalized through docking studies. nih.govnih.gov

Docking simulations were also conducted on tetrahydropyrido[4,3-d]pyrimidine derivatives to investigate their binding to human topoisomerase II. nih.gov These computational models considered three different binding sites to explore various inhibitory mechanisms, providing a comprehensive view of their potential modes of action. nih.gov

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a target protein to design effective inhibitors. The insights gained from molecular docking of Pyrido[4,3-d]pyrimidine derivatives have directly fueled SBDD strategies. nih.govnih.govnih.gov

By understanding how early-generation compounds bind to their targets, chemists can rationally modify their structures to improve potency and selectivity. For example, the design of novel KRAS-G12D inhibitors was guided by docking results, leading to the synthesis of a series of compounds with varied heterocyclic cores, including Pyrido[4,3-d]pyrimidine. nih.govnih.gov The knowledge of key hydrogen bonds and hydrophobic interactions within the KRAS-G12D binding pocket allowed for systematic structural modifications to optimize these interactions. nih.govnih.gov

Similarly, the development of tricyclic coumarin-based MTHFD2 inhibitors was achieved through structure-guided optimization of an initial pyridopyrimidine compound. acs.org Modifying the central scaffold from pyridopyrimidine to a tricyclic coumarin (B35378) ring significantly enhanced protein-ligand interactions and improved biological activity. acs.org

Ligand-Based Drug Design Methodologies

When the 3D structure of a target is unknown, ligand-based drug design methods become particularly valuable. These approaches rely on the knowledge of molecules that are known to interact with the target of interest.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The Pyrido[4,3-d]pyrimidine nucleus itself is considered a valuable pharmacophore. nih.gov In the design of KRAS-G12D inhibitors, one of the pharmacophoric elements acts as a "warhead" capable of forming a hydrogen bond with the mutated Asp12 residue, while other parts of the molecule occupy two adjacent pockets. nih.gov This understanding of the essential pharmacophoric features guides the design of new molecules with the potential for similar activity.

Scaffold analysis involves identifying core molecular structures that are common among active compounds. The tetrahydropyrido[4,3-d]pyrimidine heterocycle represents a new and active scaffold for the development of human topoisomerase II inhibitors. nih.gov Researchers expanded on this molecular scaffold to create a series of 17 new analogs. nih.gov This process of "scaffold hopping," or modifying a known active core, is a common strategy to discover novel compounds with improved properties, such as enhanced potency or better metabolic stability. nih.gov By analyzing the core scaffold and its possible modifications, researchers can systematically explore the chemical space around it to identify promising new drug candidates.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While specific molecular dynamics (MD) simulation studies on Pyrido[4,3-d]pyrimidine-5-carboxylic acid are not extensively documented in publicly available literature, the application of this technique to isomeric structures like pyrido[3,4-d]pyrimidine derivatives highlights its utility in understanding the conformational stability and interaction dynamics of this class of compounds. mdpi.com MD simulations provide atomic-level insights into how these molecules behave over time in a simulated biological environment, which is crucial for rational drug design.

For related pyridopyrimidine inhibitors, MD simulations have been used to:

Assess Conformational Stability: By simulating the molecule's movement over time, researchers can evaluate the stability of its three-dimensional shape. The radius of gyration (Rg) is often used as a measure of the protein's compactness, and a stable Rg indicates a stable conformation. mdpi.com

Analyze Interaction Dynamics: MD simulations can elucidate the specific interactions between a ligand and its target protein. For instance, studies on pyrido[3,4-d]pyrimidine inhibitors targeting Monopolar spindle 1 (Mps1) kinase have used MD simulations to confirm the stability of hydrogen bonds between the pyrimidine (B1678525) ring and key residues like Gly605 in the kinase's hinge region. mdpi.com These simulations can also reveal the importance of hydrophobic interactions in the binding pocket. mdpi.com

Such studies provide a framework for how MD simulations could be applied to this compound and its derivatives to understand their binding modes with specific biological targets and to guide the design of analogs with improved affinity and stability.

Virtual Screening Techniques for Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method has been applied to libraries of pyrido[2,3-d]pyrimidine (B1209978) derivatives to identify potential inhibitors for various targets, such as human thymidylate synthase. researchgate.net

The general workflow for virtual screening involving a scaffold like pyrido[4,3-d]pyrimidine would typically include:

Library Preparation: A large database of chemical compounds is prepared for screening.

Target Preparation: A three-dimensional structure of the biological target is obtained, often from X-ray crystallography or homology modeling.

Molecular Docking: The compounds from the library are computationally "docked" into the active site of the target. This process predicts the preferred orientation of the ligand when bound to the receptor to form a stable complex. nih.gov

Scoring and Ranking: The docked compounds are scored based on their predicted binding affinity. Those with the best scores are selected as "hits."

Post-screening Analysis: The hits are further analyzed and often subjected to experimental validation.

While specific examples of virtual screening campaigns using this compound as a starting point are not detailed in the available literature, the pyrido[4,3-d]pyrimidine scaffold itself has been identified as a promising starting point for the design of inhibitors for targets like KRAS G12D. researchgate.net Structure-based drug design, a related approach, has been used to design compounds with this core that can interact with specific residues in the target's binding pocket. nih.gov

In Silico Prediction of Preclinical Pharmacokinetic Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early identification of candidates with favorable pharmacokinetic profiles. nih.gov For various classes of pyridopyrimidine derivatives, these predictive models are routinely used. nih.govirispublishers.com

Metabolic stability is a key parameter that influences the in vivo half-life of a drug. It is often assessed in vitro using liver microsomes, which contain drug-metabolizing enzymes. dundee.ac.uk

A study on the biopharmaceutical profiling of a library of ten pyrido[4,3-d]pyrimidine analogs revealed that all tested compounds were metabolically stable in human intestinal microsomes. nih.gov However, the hepatic metabolism, indicated by the extraction ratio, was found to be intermediate to high. nih.gov The same study predicted that aliphatic chains, methoxy (B1213986) groups on a phenyl substituent, and ketone and amine substituents were the most probable sites for hepatic metabolism. nih.gov A correlation was also observed between the polar surface area of the compounds and their metabolic stability (R=0.76). nih.gov

Table 1: Metabolic Stability of Pyrido[4,3-d]pyrimidine Analogs

Compound Class Test System Finding Citation
Pyrido[4,3-d]pyrimidine Analogs Human Intestinal Microsomes All analogs were metabolically stable. nih.gov

This table is based on data for a library of ten pyrido[4,3-d]pyrimidine analogs and does not specify data for this compound itself.

Membrane permeability is a crucial factor for the oral absorption of drugs. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. nih.gov

The biopharmaceutical profiling of ten pyrido[4,3-d]pyrimidines demonstrated a wide range of Caco-2 permeability coefficients, from 0.17 x 10⁻⁶ cm/s to 52 x 10⁻⁶ cm/s, indicating that the substitution pattern on the core structure significantly impacts this property. nih.gov For instance, a dimethoxyphenyl substituent was found to impair Caco-2 permeability. nih.gov A strong correlation was established between the polar surface area of the compounds and their Caco-2 permeability (R=0.86). nih.gov

Table 2: Caco-2 Permeability of Pyrido[4,3-d]pyrimidine Derivatives

Derivative Substituent Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) Classification Citation
Wide range of substituents 0.17 to 52 Varies from low to high nih.gov

This table presents a range of values and findings from a study on ten diverse pyrido[4,3-d]pyrimidine derivatives, not specific to this compound.

Derivatives, Analogues, and Hybrid Structures of Pyrido 4,3 D Pyrimidine 5 Carboxylic Acid

Modifications on the Pyrido[4,3-d]pyrimidine (B1258125) Core

The Pyrido[4,3-d]pyrimidine nucleus serves as a foundational scaffold for chemical modification. Research into related isomers, such as pyrido[3,4-d]pyrimidines, provides insights into potential synthetic strategies. The pyrimidine (B1678525) ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly at positions activated by adjacent nitrogen atoms and bearing suitable leaving groups (e.g., halogens).

Key strategies for modifying the core often begin with a di-substituted precursor, such as a 2,4-dichloropyrido[4,3-d]pyrimidine. Selective substitution at one position allows for the introduction of a diverse array of functional groups, followed by modification at the second position. This stepwise approach enables the synthesis of libraries of compounds with varied substituents. For instance, in the closely related pyrido[3,4-d]pyrimidine (B3350098) series, sequential nucleophilic aromatic substitution has been used to introduce different amines and thioethers at the C2 and C4 positions, systematically exploring the structure-activity relationship of the scaffold as antagonists for specific biological targets. mdpi.com These modifications can significantly alter the molecule's electronic properties, solubility, and spatial arrangement, which are critical for its interaction with biological macromolecules.

Common modifications introduced to the core include:

Amination: Introduction of primary, secondary, or cyclic amines.

Alkylation/Arylation: Formation of new carbon-carbon bonds, often via cross-coupling reactions.

Thioetherification: Introduction of sulfur-linked moieties.

Alkoxylation: Introduction of ether linkages.

These substitutions are crucial for tuning the physicochemical properties of the molecule and for establishing key interactions with target proteins.

Conjugation Strategies (e.g., PROTACs)

A contemporary strategy in drug design involves conjugating a molecule that binds to a target protein with a ligand for an E3 ubiquitin ligase. This creates a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC), which induces the degradation of the target protein. sigmaaldrich.com While specific PROTACs based on the Pyrido[4,3-d]pyrimidine-5-carboxylic acid core are not extensively documented, studies on closely related scaffolds illustrate the concept.

For example, inhibitors of the KRAS-G12D protein based on a tetrahydropyrido[3,4-d]pyrimidine core have been used as warheads for PROTAC development. nih.govnih.gov In this preclinical research, a potent inhibitor was conjugated to a ligand for the Von Hippel-Lindau (VHL) E3 ligase via a polyethylene (B3416737) glycol (PEG) linker. nih.govnih.gov

The design of these conjugates involves several key components:

Target-binding ligand: The Pyrido[4,3-d]pyrimidine-based moiety.

E3 Ligase ligand: A molecule that recruits an E3 ligase (e.g., VHL or Cereblon ligands).

Linker: A chemical chain connecting the two ligands, the composition and length of which are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. sigmaaldrich.com

Research in this area has shown that the conversion of a potent inhibitor into a PROTAC does not always lead to a successful degrader. In the case of the aforementioned KRAS-G12D PROTACs, the resulting conjugates showed reduced cellular potency compared to the parent inhibitor, potentially due to impaired membrane permeability or an inability to form a productive ternary complex. nih.gov This highlights the complexity and challenges in designing effective PROTACs.

PROTAC ComponentDescriptionExample from KRAS-G12D Study nih.gov
Target Ligand (Warhead)Binds to the protein of interest.Tetrahydropyrido[3,4-d]pyrimidine-based inhibitor
LinkerConnects the two ligands; length and composition are crucial.PEG-based linkers
E3 Ligase LigandRecruits an E3 ubiquitin ligase.VHL ligand (hydroxyproline derivative)
Observed OutcomeThe derived PROTACs exhibited reduced potency (IC50 = 3–5 μM) compared to the parent inhibitor (IC50 = 2.22 μM). nih.gov

Heterocyclic Ring Fusions and Annulated Systems

Fusing additional heterocyclic rings onto the Pyrido[4,3-d]pyrimidine framework creates complex, rigid, and structurally diverse annulated systems. These modifications can significantly alter the molecule's shape and electronic distribution, leading to novel properties. Several synthetic strategies have been developed to construct such fused systems.

One approach involves a domino condensation reaction between 4,6-dichloropyrimidine-5-carbaldehyde (B460487) and 2-(2-hydroxyaryl)acetonitriles. This catalyst-free, one-pot method yields novel benzofuran-fused pyrido[4,3-d]pyrimidines . rsc.org The reaction proceeds through a cascade of nucleophilic aromatic substitution, intramolecular cyclization, and condensation. rsc.org

Another prominent example is the fusion of a thiophene (B33073) ring, followed by a triazole ring. Starting from precursors like diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate, a series of reactions can be employed to build the pyrimidine ring and then cyclize it with hydrazides or other reagents to form pyrido[4',3':4,5]thieno[2,3-d] nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines . researchgate.net These multi-ring systems have a distinct three-dimensional architecture compared to the parent scaffold.

Fused HeterocycleResulting Annulated SystemGeneral Synthetic StrategyReference
BenzofuranBenzofuro[2',3':5,6]pyrido[4,3-d]pyrimidineDomino condensation of a dichloropyrimidine-carbaldehyde with a hydroxyphenylacetonitrile. rsc.org
Thiophene and TriazolePyrido[4',3':4,5]thieno[2,3-d] nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidineConstruction of a thienopyridine core followed by pyrimidine ring formation and subsequent triazole annulation. researchgate.net
Pyran4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidineMulti-step synthesis starting from pyridoxal-derived precursors. orientjchem.org
ThiophenePyrido[4',3':4,5]thieno[2,3-d]pyrimidineCyclization of substituted thieno[2,3-c]pyridine (B153571) precursors. mdpi.com

Bioisosteric Replacements and Their Effects on Activity

The carboxylic acid group at the C-5 position is a critical functional group, often responsible for target engagement through ionic or hydrogen bond interactions. However, carboxylic acids can also impart undesirable properties, such as poor membrane permeability, rapid metabolism, and potential toxicity. nih.govresearchgate.net A common strategy to mitigate these issues is to replace the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties that can produce a similar biological effect. drughunter.com

The choice of a bioisostere is context-dependent, and screening a panel of replacements is often necessary to find an optimal surrogate. nih.gov The goal is to retain the key acidic or hydrogen-bonding characteristics while improving other properties.

BioisostereTypical pKa RangeKey Characteristics and Potential EffectsReference
Carboxylic Acid (Parent)~4–5Forms carboxylate anion at physiological pH; strong H-bond acceptor. Can lead to poor permeability and metabolic liabilities (e.g., acyl glucuronidation). nih.govnih.gov
5-Tetrazole~4.5–4.9Acidity is very similar to a carboxylic acid. The tetrazolate anion is delocalized over four nitrogen atoms. Often increases lipophilicity but may not improve permeability due to high desolvation energy. drughunter.com Resists acyl glucuronidation. hyphadiscovery.com nih.govdrughunter.com
Acyl Sulfonamide~4–5Acidity is comparable to a carboxylic acid. The negative charge is delocalized over the sulfonyl and carbonyl oxygens. Can offer improved metabolic stability and permeability. drughunter.com nih.govnih.gov
Hydroxamic Acid~8–9Less acidic than a carboxylic acid; largely unionized at physiological pH. Strong metal-chelating properties. Can act as an H-bond donor and acceptor. nih.gov
3-Hydroxyisoxazole~4–5Planar, acidic heterocycle with pKa similar to carboxylic acids. Can mimic the hydrogen bonding pattern of a carboxylate. nih.govhyphadiscovery.com

Design of Prodrugs and Carrier-Mediated Delivery Systems (Preclinical Concepts)

To overcome the delivery challenges associated with the polar, ionizable carboxylic acid group, a prodrug strategy is often employed in preclinical studies. nih.gov A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active compound. For carboxylic acids, the most common prodrug approach is the formation of an ester. researchgate.net

By masking the carboxylic acid as an ester, the molecule's polarity is reduced, and its lipophilicity is increased. This can significantly enhance its ability to cross cell membranes and improve oral bioavailability. researchgate.netrutgers.edu Once absorbed, the ester is cleaved by ubiquitous esterase enzymes present in the blood, liver, and other tissues, regenerating the active carboxylic acid at or near its site of action. rutgers.edu

Various types of esters can be designed to fine-tune the prodrug's properties:

Simple Alkyl Esters (e.g., Methyl, Ethyl): These provide a straightforward increase in lipophilicity. However, their rate of hydrolysis can sometimes be slow.

Acyloxymethyl Esters (e.g., Pivaloyloxymethyl - POM): These are "double esters" designed for rapid cleavage. The initial hydrolysis by esterases releases an unstable hydroxymethyl intermediate, which then spontaneously decomposes to release the parent drug and formaldehyde. researchgate.net

Amino Acid Esters: These can be designed to be recognized by specific transporters in the intestine, such as peptide transporters (e.g., PepT1), potentially leading to carrier-mediated absorption.

The design of a successful prodrug requires a delicate balance. The prodrug must be stable enough to reach its intended target but labile enough to be efficiently converted to the active form. rutgers.edu Preclinical evaluation involves assessing the prodrug's stability in simulated gastric and intestinal fluids, its permeability in cell-based assays, and its rate of conversion in plasma and tissue homogenates. rutgers.edu

Prodrug MoietyTypeActivation MechanismGoal of Modification
-COOCH3 (Methyl ester)Simple EsterEnzymatic hydrolysis by esterases.Increase lipophilicity, improve membrane permeability.
-COOCH2CH3 (Ethyl ester)Simple EsterEnzymatic hydrolysis by esterases.Increase lipophilicity, improve membrane permeability.
-COOCH2OC(O)C(CH3)3 (POM ester)Acyloxymethyl EsterTwo-step hydrolysis (enzymatic then spontaneous).Enhance hydrolysis rate, improve oral absorption.
-COOCH(R)NH2 (Amino Acid Ester)Carrier-Linked EsterEnzymatic hydrolysis; may involve transporters.Target intestinal transporters (e.g., PepT1) for active uptake.

Future Directions and Research Gaps in Pyrido 4,3 D Pyrimidine 5 Carboxylic Acid Research

Exploration of Underexplored Biological Targets for Pyrido[4,3-d]pyrimidine (B1258125) Scaffolds

While kinases are a major focus, the structural versatility of the pyrido[4,3-d]pyrimidine scaffold lends itself to interaction with a broader range of biological targets. Future research should extend beyond well-trodden paths to unlock the full therapeutic potential of this heterocyclic system.

G-Protein Coupled Receptors (GPCRs): The successful identification of tetrahydropyrido[4,3-d]pyrimidine derivatives as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway, highlights the potential of this scaffold to modulate GPCRs. nih.gov Given that drug resistance and adverse effects are concerns with existing Smo inhibitors like vismodegib, there is a clear need for novel antagonists. nih.gov Similarly, related scaffolds like pyrido[3,4-d]pyrimidines have been explored as antagonists for the human chemokine receptor CXCR2, suggesting that other GPCRs involved in inflammation and cancer could be viable targets. nih.gov

DNA Topoisomerases: Recent studies have identified tetrahydropyrido[4,3-d]pyrimidines as a novel scaffold for human topoisomerase II (topoII) inhibitors. researchgate.net As topoII is a validated target for cancer therapy, this discovery opens a promising new area of investigation. Future work should focus on optimizing the potency and elucidating the mechanism of action of these new inhibitors to develop potentially safer topoII-targeted drugs. researchgate.net

Other Kinase Families: Although many pyrido[4,3-d]pyrimidine derivatives target well-known kinases like EGFR, there is potential in exploring less conventional kinase targets. For example, derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been developed as potent inhibitors of PIM-1 kinase and NUAK1, which are implicated in cancer and neurodegenerative diseases, respectively. researchgate.netnih.govrsc.org This suggests that screening Pyrido[4,3-d]pyrimidine-5-carboxylic acid libraries against a wider panel of kinases could yield novel inhibitors for various therapeutic areas.

Scaffold FamilyExplored Target ClassSpecific Target ExamplePotential Future Targets
Tetrahydropyrido[4,3-d]pyrimidineGPCRsSmoothened (Smo) nih.govOther chemokine or signaling GPCRs
Tetrahydropyrido[4,3-d]pyrimidineDNA Modifying EnzymesTopoisomerase II researchgate.netTopoisomerase I, DNA polymerases
Pyrido[3,4-d]pyrimidine (B3350098)GPCRsCXCR2 nih.govOther inflammatory GPCRs
Pyrido[2,3-d]pyrimidineProtein KinasesPIM-1, NUAK1 researchgate.netnih.govUnconventional kinase families (e.g., metabolic, stress-response)

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of complex heterocyclic systems like pyrido[4,3-d]pyrimidines often involves multi-step processes. Future research must prioritize the development of more efficient, cost-effective, and environmentally friendly synthetic methodologies.

Key areas for development include:

Multi-Component Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, reducing waste and improving efficiency. Reviews on pyrido[4,3-d]pyrimidines highlight the utility of MCRs in their synthesis, and further exploration of novel MCRs could streamline access to diverse derivatives. nih.govrsc.org

Green Chemistry Approaches: The use of nano-catalysts, such as magnetically recoverable catalysts, represents a significant step towards sustainable synthesis. rsc.org These catalysts can improve reaction yields and allow for easy separation and reuse. Future work should focus on expanding the repertoire of green catalysts and solvent systems (e.g., water-mediated synthesis) for constructing the pyrido[4,3-d]pyrimidine core. nih.gov

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer superior control over reaction parameters, improve safety, and facilitate scalability. Applying flow chemistry to the synthesis of this compound and its analogues could accelerate the production of compound libraries for screening.

Novel Cyclization Strategies: Research into new cyclization methods to form the fused pyridine (B92270) and pyrimidine (B1678525) rings remains crucial. This includes exploring novel starting materials and catalytic systems to access previously unavailable substitution patterns. researchgate.netresearchgate.net

Systematic Optimization of Structure-Activity Relationships for Lead Compounds

A deep understanding of the structure-activity relationship (SAR) is fundamental to transforming a hit compound into a clinical candidate. For pyrido[4,3-d]pyrimidine derivatives, systematic exploration of chemical space around the core scaffold is essential.

Future SAR studies should focus on:

Scaffold Hopping and Bioisosteric Replacement: As demonstrated in the development of Smo antagonists and CXCR2 antagonists, moving from a known scaffold to a novel one like pyrido[4,3-d]pyrimidine can lead to compounds with improved properties. nih.gov Systematic replacement of key functional groups with bioisosteres can fine-tune potency, selectivity, and pharmacokinetic profiles.

Positional Analysis: A thorough investigation of how substituents at different positions on both the pyridine and pyrimidine rings affect biological activity is needed. For example, in the development of pyrido[3,4-d]pyrimidine CXCR2 antagonists, modifications around the pyridine moiety were systematically explored. nih.gov A similar comprehensive approach for the pyrido[4,3-d]pyrimidine scaffold against various targets is warranted.

Stereochemistry: For chiral derivatives, particularly those with saturated rings like the tetrahydropyrido[4,3-d]pyrimidines, the evaluation of individual stereoisomers is critical, as biological activity often resides in a single enantiomer or diastereomer.

Table: Examples of Key SAR Findings for Pyrido-pyrimidine Scaffolds

Scaffold Target Key SAR Finding Reference
Tetrahydropyrido[4,3-d]pyrimidine Smoothened Scaffold hopping from a different core identified a potent new inhibitor (Compound 24) with improved solubility and pharmacokinetic profiles compared to vismodegib. nih.gov
Pyrido[3,4-d]pyrimidine CXCR2 Substitution patterns on the pyridine moiety were explored, with a 6-furanyl analogue showing similar potency to the original hit, while other modifications led to a complete loss of antagonism. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is accelerating drug discovery. For the pyrido[4,3-d]pyrimidine class, leveraging these integrated approaches is crucial for rational design and optimization.

Future research should increasingly incorporate:

Structure-Based Drug Design (SBDD): When the crystal structure of a target protein is available, molecular docking can predict binding modes and guide the design of new analogues with improved affinity. This has been successfully applied to related scaffolds targeting PIM-1 kinase and CDK2. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex, helping to validate docking poses and understand the energetic contributions of different interactions. This approach has been used to study the binding of pyrido[3,4-d]pyrimidine inhibitors to Mps1 kinase. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built from a series of active compounds to identify the key structural features required for biological activity, even without a known protein structure. mdpi.com These models can then be used for virtual screening and designing new, more potent inhibitors.

ADMET Prediction: In silico tools that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are invaluable for prioritizing compounds for synthesis and preclinical testing, thereby saving resources and reducing late-stage failures. mdpi.com

Addressing Challenges in Preclinical Efficacy and Selectivity

Selectivity: Achieving selectivity is paramount, especially for targets like kinases that belong to large, structurally similar families. Off-target activity can lead to toxicity and undesirable side effects. Future work must involve comprehensive selectivity profiling of lead compounds against related targets. For instance, efforts to develop NUAK1 inhibitors from a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold focused explicitly on improving selectivity over CDK kinases. researchgate.net

Pharmacokinetics and Metabolic Stability: A successful drug must have a suitable pharmacokinetic profile, including good oral bioavailability and metabolic stability. A biopharmaceutical profiling study of a pyrido[4,3-d]pyrimidine library revealed that the diverse substituents highly influenced properties like permeability and hepatic metabolism. nih.gov Future design strategies must systematically address these properties, for example, by identifying and modifying potential metabolic hotspots within the molecule.

Solubility and Bioavailability: Poor aqueous solubility can limit absorption and lead to nonlinear pharmacokinetic profiles, as was a concern for the first-generation Smo inhibitor vismodegib. nih.gov The development of new pyrido[4,3-d]pyrimidine derivatives should include early-stage assessment and optimization of physicochemical properties to ensure adequate solubility and subsequent bioavailability. nih.gov

Q & A

Q. Optimization Strategy :

  • Use kinetic studies to identify rate-limiting steps (e.g., amine addition vs. ring closure).
  • Adjust pH to stabilize intermediates (e.g., acidic conditions for protonation of leaving groups).

How can researchers resolve contradictory structure-activity relationship (SAR) data for pyrido[4,3-d]pyrimidine derivatives?

Advanced Question
Contradictions in SAR often arise from off-target effects or variable assay conditions. Methodological approaches include:

  • Co-crystallization studies : Resolve binding modes using X-ray crystallography (e.g., interactions with kinase domains) .
  • Computational docking : Compare binding affinities across derivatives using software like AutoDock Vina (reference: ’s docking protocol).
  • Dose-response profiling : Validate activity trends in multiple cell lines (e.g., IC₅₀ variability in cancer vs. normal cells).

Example : A derivative with a cyclopropyl group () may show enhanced antitumor activity but reduced solubility, complicating SAR interpretation.

What analytical techniques are critical for characterizing this compound and its intermediates?

Basic Question

  • NMR Spectroscopy : Assign regiochemistry using ¹H/¹³C NMR (e.g., distinguish C-5 vs. C-7 substitution patterns) .
  • HPLC-PDA/MS : Monitor reaction purity and quantify byproducts (e.g., hydrolyzed esters or oxidized side products).
  • X-ray Diffraction : Confirm crystal structure and hydrogen-bonding networks in solid-state forms .

Advanced Question

  • Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess specificity .
  • CRISPR/Cas9 knockouts : Confirm target dependency by deleting putative receptors in cell models.
  • Metabolomic studies : Track downstream pathway modulation via LC-MS/MS (e.g., ATP depletion in kinase inhibition) .

Example : A derivative with anti-inflammatory activity () may inhibit COX-2 but also COX-1; use isoform-specific assays to clarify.

What are the best practices for handling and storing this compound in the laboratory?

Basic Question

  • Storage : –20°C in airtight containers under argon to prevent hydrolysis of the carboxylic acid group .
  • Safety : Wear nitrile gloves and eye protection; avoid inhalation (irritant per ).
  • Stability testing : Monitor decomposition via HPLC every 6 months (e.g., ester hydrolysis or dimer formation).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.